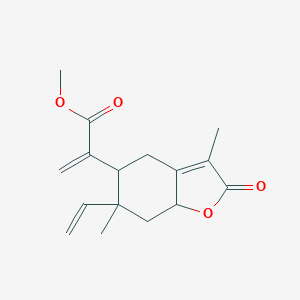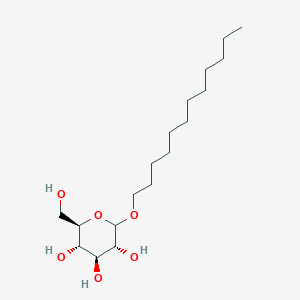
Dodecyl D-glucoside
Overview
Description
Lauryl glucoside is a non-ionic surfactant derived from natural sources such as corn glucose and coconut oil. It is widely used in personal care products due to its mildness and excellent foaming properties. Lauryl glucoside is biodegradable and considered environmentally friendly, making it a popular choice in formulations for sensitive skin and eco-friendly products .
Scientific Research Applications
Lauryl glucoside has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and stability of reactants.
Biology: Employed in cell lysis buffers for protein extraction and purification.
Medicine: Utilized in formulations for drug delivery systems due to its biocompatibility.
Industry: Commonly found in personal care products like shampoos, body washes, and facial cleansers due to its mildness and foaming properties
Mechanism of Action
Lauryl glucoside functions by reducing the surface tension between different substances, allowing them to mix more easily. This property makes it an effective cleansing agent. At the molecular level, lauryl glucoside interacts with the lipid bilayer of cell membranes, disrupting the membrane structure and leading to cell lysis. This mechanism is particularly useful in biological applications for cell disruption and protein extraction .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Dodecyl D-glucoside plays a crucial role in biochemical reactions, primarily as a solubilizing agent for membrane-bound proteins. It interacts with proteins such as G-protein-coupled receptors, facilitating their extraction and purification without denaturing them . The compound forms micelles in aqueous solutions, which encapsulate hydrophobic regions of proteins, thus maintaining their functional integrity. Additionally, this compound interacts with bovine serum albumin, quenching its intrinsic fluorescence .
Cellular Effects
This compound affects various cell types and cellular processes. It enhances the permeability of cell membranes, aiding in the delivery of drugs and other molecules into cells . This compound influences cell signaling pathways by modulating the activity of membrane-bound receptors and enzymes. It can also impact gene expression and cellular metabolism by altering the cellular environment and facilitating the uptake of specific molecules .
Molecular Mechanism
At the molecular level, this compound exerts its effects through interactions with lipid bilayers and membrane proteins. It integrates into the lipid bilayer, disrupting the membrane structure and increasing its fluidity . This disruption allows for the solubilization of membrane proteins, which can then be extracted and studied. The compound also forms micelles that encapsulate hydrophobic regions of proteins, preventing their aggregation and maintaining their native conformation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its effectiveness can decrease with prolonged storage or exposure to high temperatures . Over time, this compound may degrade, leading to a reduction in its ability to solubilize proteins. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of membrane permeability and protein solubilization .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance membrane permeability and facilitate drug delivery without causing significant toxicity . At high doses, this compound can be toxic, leading to cell lysis and other adverse effects. Threshold effects have been observed, where a certain concentration of the compound is required to achieve the desired solubilization of membrane proteins .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as lipases and glycosidases, influencing the breakdown and synthesis of lipids . The compound can also affect metabolic flux by altering the availability of specific metabolites and cofactors. Studies have shown that this compound can modulate the levels of certain metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via endocytosis or passive diffusion, depending on its concentration and the cellular environment . Once inside the cell, this compound can localize to various compartments, including the plasma membrane, endoplasmic reticulum, and Golgi apparatus . Its distribution is influenced by its interactions with specific binding proteins and transporters.
Subcellular Localization
This compound is primarily localized to the plasma membrane and other membrane-bound organelles. It can also be found in the cytoplasm, where it interacts with various proteins and enzymes . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. These interactions can affect the activity and function of this compound, particularly in terms of its ability to solubilize membrane proteins and modulate cellular processes .
Preparation Methods
Lauryl glucoside is synthesized through the reaction of glucose with lauryl alcohol. The process involves the use of acid or enzymatic catalysts to facilitate the glycosidic bond formation. Industrial production typically employs a direct method where glucose and lauryl alcohol are reacted under controlled conditions to achieve high yields and purity. The reaction is efficient, producing water as the only byproduct .
Chemical Reactions Analysis
Lauryl glucoside primarily undergoes reactions typical of glycosides and alcohols. It can participate in:
Oxidation: Lauryl glucoside can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into simpler alcohols.
Substitution: It can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .
Comparison with Similar Compounds
Lauryl glucoside is part of the alkyl polyglucoside family, which includes other compounds like:
Coco glucoside: Derived from coconut oil and glucose, known for its gentle cleansing properties.
Decyl glucoside: Similar to coco glucoside but with a shorter carbon chain, resulting in less stable foam.
Caprylyl/Capryl glucoside: Known for its higher irritation potential compared to lauryl glucoside. Lauryl glucoside stands out due to its balance of mildness and effective cleansing, making it suitable for sensitive skin formulations
properties
IUPAC Name |
(3R,4S,5S,6R)-2-dodecoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O6/c1-2-3-4-5-6-7-8-9-10-11-12-23-18-17(22)16(21)15(20)14(13-19)24-18/h14-22H,2-13H2,1H3/t14-,15-,16+,17-,18?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYIDGJJWBIBVIA-IHAUNJBESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30893048 | |
| Record name | Dodecyl D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30893048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27836-64-2, 110615-47-9 | |
| Record name | Lauryl glucoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27836-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lauryl glucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027836642 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Poly(laurylglucoside)-7 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110615479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lauryl glucoside | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14746 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dodecyl D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30893048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecyl D-glucoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.244 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate](/img/structure/B34960.png)

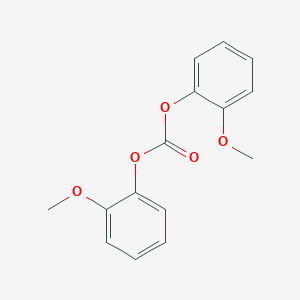
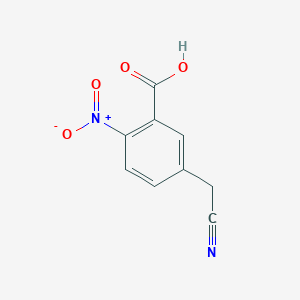
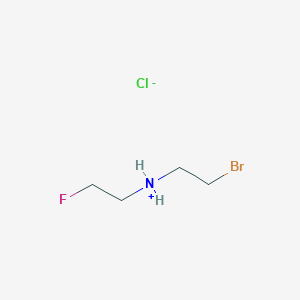


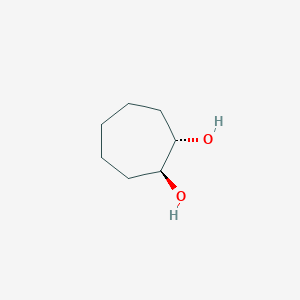

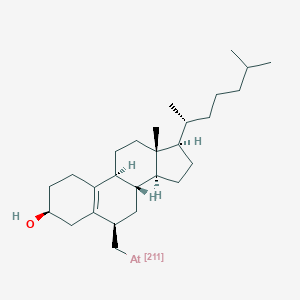

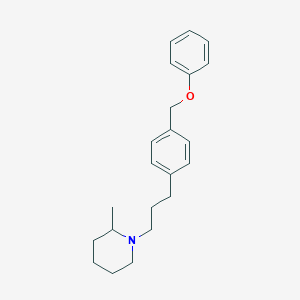
![N,1-diphenyl-3,6,7,8-tetrahydro-2H-cyclopenta[e][1,4]thiazepin-5-imine](/img/structure/B34985.png)
